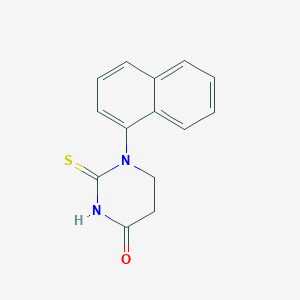
1-(Naphthalen-1-yl)-2-sulfanylidenetetrahydropyrimidin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Naphthalen-1-yl)-2-sulfanylidenetetrahydropyrimidin-4(1H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications
Méthodes De Préparation
The synthesis of 1-(Naphthalen-1-yl)-2-sulfanylidenetetrahydropyrimidin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of naphthalene derivatives with thiourea under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, which facilitates the formation of the tetrahydropyrimidinone ring . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity, often using continuous flow reactors to maintain consistent reaction parameters .
Analyse Des Réactions Chimiques
1-(Naphthalen-1-yl)-2-sulfanylidenetetrahydropyrimidin-4(1H)-one undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used, but they often include various oxidized, reduced, or substituted derivatives of the original compound.
Applications De Recherche Scientifique
1-(Naphthalen-1-yl)-2-sulfanylidenetetrahydropyrimidin-4(1H)-one has a wide range of scientific research applications:
Mécanisme D'action
The mechanism by which 1-(Naphthalen-1-yl)-2-sulfanylidenetetrahydropyrimidin-4(1H)-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfanyliden group can form covalent bonds with active site residues in enzymes, leading to inhibition of enzymatic activity . Additionally, the naphthalene ring can engage in π-π stacking interactions with aromatic amino acids in proteins, affecting protein function and signaling pathways .
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 1-(Naphthalen-1-yl)-2-sulfanylidenetetrahydropyrimidin-4(1H)-one stands out due to its unique combination of a naphthalene ring and a sulfanyliden-tetrahydropyrimidinone core. Similar compounds include:
1-(Naphthalen-1-yl)-2-thioxotetrahydropyrimidin-4(1H)-one: Lacks the sulfanyliden group, resulting in different reactivity and applications.
2-(Naphthalen-1-yl)-4-thioxo-1,2,3,4-tetrahydropyrimidin-5(6H)-one: Features a different substitution pattern on the tetrahydropyrimidinone ring, leading to variations in chemical behavior.
Propriétés
Numéro CAS |
28197-93-5 |
|---|---|
Formule moléculaire |
C14H12N2OS |
Poids moléculaire |
256.32 g/mol |
Nom IUPAC |
1-naphthalen-1-yl-2-sulfanylidene-1,3-diazinan-4-one |
InChI |
InChI=1S/C14H12N2OS/c17-13-8-9-16(14(18)15-13)12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8-9H2,(H,15,17,18) |
Clé InChI |
FMODNNULTWXLID-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C(=S)NC1=O)C2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


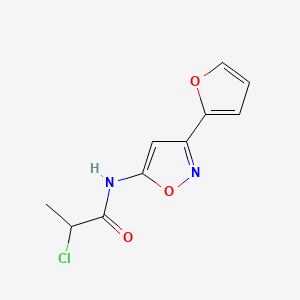
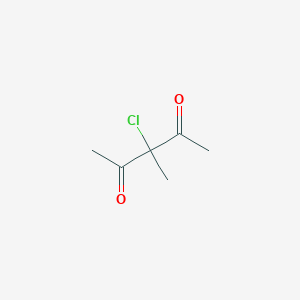
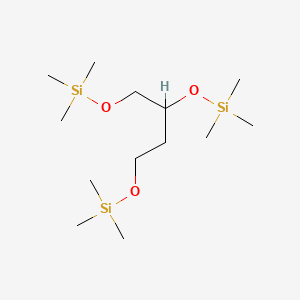

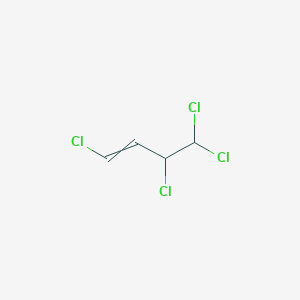

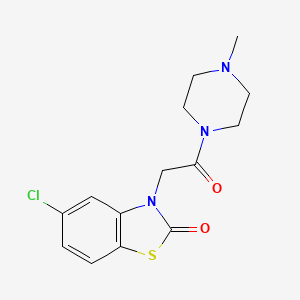
![Spiro[4.4]nonane-1,4-dione](/img/structure/B14683200.png)
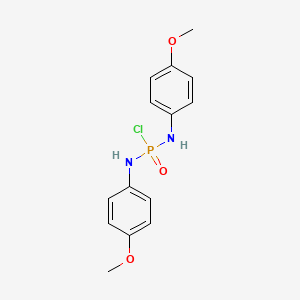
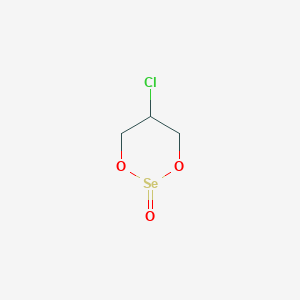
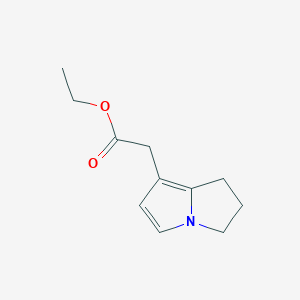

![1-(2-Chloroethyl)-3-[4-(piperidin-1-ylcarbonyl)phenyl]urea](/img/structure/B14683225.png)

